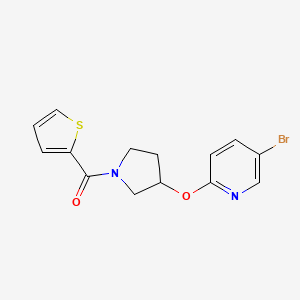
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H13BrN2O2S and its molecular weight is 353.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a pyrrolidine ring, a brominated pyridine moiety, and a thiophenyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C12H13BrN2O2S. The presence of halogen substituents (bromine) and functional groups (methanone and thiophene) suggests significant reactivity and interaction capabilities with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The bromopyridine moiety may interact with enzymes, inhibiting their function or altering their activity.
- Receptor Modulation : The compound could potentially modulate G-protein-coupled receptors or ion channels, influencing various signal transduction pathways.
- Cellular Pathways : It might affect pathways related to cellular growth, apoptosis, or inflammation.
Antimicrobial Activity
Research indicates that derivatives of compounds containing bromopyridine and pyrrolidine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate minimal inhibitory concentrations (MICs) ranging from 6.2 to 100 µg/mL against various bacterial strains, including multidrug-resistant Staphylococcus aureus .
| Compound | Target Pathogen | MIC (µg/mL) | Notable Activity |
|---|---|---|---|
| 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | S. aureus | 6.2 | Antimicrobial |
| 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one | E. coli | 100 | Antimicrobial |
| 5-Oxopyrrolidine derivatives | Klebsiella pneumoniae | 50 | Antimicrobial |
Anticancer Activity
The anticancer potential of related pyrrolidine derivatives has been evaluated in vitro against various cancer cell lines, including A549 human lung adenocarcinoma cells. Compounds with structural similarities have shown promising results, with some exhibiting potent cytotoxic effects while maintaining low toxicity towards non-cancerous cells .
In one study, several derivatives were tested against A549 cells, revealing structure-dependent anticancer activity. Compounds demonstrated varying degrees of cytotoxicity, with some reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
Eigenschaften
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c15-10-3-4-13(16-8-10)19-11-5-6-17(9-11)14(18)12-2-1-7-20-12/h1-4,7-8,11H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPGCUQQIQAXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














